molecular formula C16H15F3N4O5 B11474839 N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide

N-[1-butyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide

Cat. No.: B11474839
M. Wt: 400.31 g/mol
InChI Key: LMRHTEBXGWNERQ-UHFFFAOYSA-N
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Description

N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE is a complex organic compound characterized by its unique pyrrolo[2,3-d]pyrimidine core. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and biological activity. It is used in various scientific research applications, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include a pyrrolo[2,3-d]pyrimidine derivative and a furan-2-carboxylic acid. The reaction conditions usually require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the stringent conditions required for the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in DMF at elevated temperatures.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-Benzyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
  • N-[1-Isobutyl-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclohexanecarboxamide

Uniqueness

N-[1-BUTYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]FURAN-2-CARBOXAMIDE is unique due to its specific combination of a pyrrolo[2,3-d]pyrimidine core with a furan-2-carboxamide moiety and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15F3N4O5

Molecular Weight

400.31 g/mol

IUPAC Name

N-[1-butyl-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]furan-2-carboxamide

InChI

InChI=1S/C16H15F3N4O5/c1-2-3-6-23-10-9(12(25)21-14(23)27)15(13(26)20-10,16(17,18)19)22-11(24)8-5-4-7-28-8/h4-5,7H,2-3,6H2,1H3,(H,20,26)(H,22,24)(H,21,25,27)

InChI Key

LMRHTEBXGWNERQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=C(C(=O)NC1=O)C(C(=O)N2)(C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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